molecular formula C18H20ClNOS B5781541 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide

2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide

Cat. No. B5781541
M. Wt: 333.9 g/mol
InChI Key: KNSWCBZURPXWJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to have a high affinity for the protein tyrosine kinase (PTK) family, which plays a critical role in cellular signaling pathways. In

Mechanism of Action

2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide is a selective inhibitor of the PTK family, which plays a critical role in cellular signaling pathways. Specifically, 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide binds to the active site of the PTK enzyme and prevents its activation, leading to the inhibition of downstream signaling pathways. This inhibition ultimately leads to the suppression of cellular proliferation and survival, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
Studies have shown that 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide has a significant effect on the immune system, specifically on B-cell signaling pathways. 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide has been shown to inhibit BCR-mediated signaling, leading to the suppression of B-cell proliferation and differentiation. Additionally, 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide is its high selectivity for the PTK family, making it a valuable tool for studying cellular signaling pathways. Additionally, 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide has been shown to have a good safety profile in preclinical studies, making it a potential candidate for clinical trials. However, one limitation of 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for the study of 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide. One area of interest is the development of combination therapies using 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide and other inhibitors to target multiple signaling pathways simultaneously. Additionally, further studies are needed to determine the efficacy of 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide in clinical trials for various diseases. Finally, the development of more soluble analogs of 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide could improve its utility as a research tool.

Synthesis Methods

The synthesis of 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide involves the reaction of 2-chlorobenzyl chloride and 4-isopropylaniline to form the intermediate 2-(2-chlorobenzyl)aniline. This intermediate is then treated with thioacetic acid to form the final product, 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide. The overall yield of this synthesis method is reported to be around 50%.

Scientific Research Applications

2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. Additionally, 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNOS/c1-13(2)14-7-9-16(10-8-14)20-18(21)12-22-11-15-5-3-4-6-17(15)19/h3-10,13H,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSWCBZURPXWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-chlorophenyl)methylsulfanyl]-N-(4-propan-2-ylphenyl)acetamide

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